6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
Overview
Description
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid typically involves the reaction of appropriate aldehydes with thiosemicarbazide, followed by cyclization to form the thiazolidine ring. Various catalysts and solvents can be employed to optimize the yield and selectivity of the reaction. For instance, the use of BF3·OEt2 and TBAHS (tetrabutylammonium hydrogen sulfate) at low temperatures (e.g., -30°C) has been reported to yield high enantiospecificity and excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often emphasized to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thione derivatives, and various substituted thiazolidines, each with distinct chemical and biological properties .
Scientific Research Applications
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Explored as a potential drug candidate for treating various diseases due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or microbial growth. The presence of the thiazolidine ring enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
- 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)acetic acid
- 5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid .
Uniqueness
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The hexanoic acid side chain provides additional functionalization opportunities, enhancing its versatility in various applications .
Properties
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c11-7-6-15-9(14)10(7)5-3-1-2-4-8(12)13/h1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBFCXHIPZRVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063543 | |
Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4649-06-3 | |
Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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